Pomalidomide-PEG2-azide

Catalog No.
S2668448
CAS No.
M.F
C19H20N6O7
M. Wt
444.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-azide

In PROTAC design, linker choice critically influences ternary complex formation and degradation potency. Pomalidomide-PEG2-azide addresses this challenge with a high-affinity CRBN ligand and a short PEG2-azide linker. • Pomalidomide vs. thalidomide: lower DC50 values for targeted proteins. • Azide handle enables CuAAC/SPAAC click chemistry for high-yield parallel library synthesis. • Short linker provides baseline SAR, essential for comparing longer PEG analogs to optimize degradation.

Product Name

Pomalidomide-PEG2-azide

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C19H20N6O7

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28)

InChI Key

QMQAWNMGKYQDLT-UHFFFAOYSA-N

solubility

not available

Synonyms

Pomalidomide-PEG2-azide, Pomalidomide-C2-azide, CRBN-PEG2-azide, Cereblon ligand-PEG2-azide conjugate, 4-((2-(2-azidoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, PROTAC CRBN linker 2

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

Pomalidomide-PEG2-azide is a bifunctional molecule designed for the development of Proteolysis-Targeting Chimeras (PROTACs). It consists of a pomalidomide core, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a two-unit polyethylene glycol (PEG2) linker that terminates in an azide group. The azide handle is specifically incorporated for facile and efficient covalent attachment to a target protein ligand via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne "click chemistry" reactions, streamlining the synthesis of PROTAC libraries.

Research Fit

CRBN E3 ligase recruitment via pomalidomide moiety
PEG2 linker with terminal azide for bioorthogonal click chemistry
Pre-assembled ligand-linker conjugate simplifies PROTAC synthesis

Substituting Pomalidomide-PEG2-azide with analogs like thalidomide-based linkers, or those with different linker lengths or conjugation chemistries, is a critical design choice, not a simple procurement swap. Pomalidomide exhibits a higher intrinsic binding affinity for CRBN compared to thalidomide, which often results in more potent final PROTACs with lower DC50 (half-maximal degradation concentration) values. Furthermore, the specific length and composition of the linker are crucial determinants of a PROTAC's ability to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase), directly impacting degradation efficiency. Altering these components can lead to steric hindrance or unproductive complex geometry, severely diminishing or ablating the desired protein degradation.

Substitution Risk

Linker length PEG2 variation may alter ternary complex geometry, reducing degradation efficiency.
Terminal group Amine or carboxyl alternatives require different coupling chemistry, changing synthetic workflow.
IMiD ligand Lenalidomide/thalidomide bind CRBN with distinct neosubstrate profiles, affecting degradation selectivity.

Efficient PROTAC Synthesis via Click Chemistry

The terminal azide group is engineered for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click chemistry'. This reaction is noted for its high efficiency, often proceeding in nearly quantitative yields (up to 90% in the click step for similar libraries), mild reaction conditions, and exceptional selectivity. This provides a significant process advantage over traditional amide bond formation using a carboxyl-terminated linker, which may require harsher coupling reagents and more extensive purification, streamlining the rapid assembly of diverse PROTAC libraries.

Evidence DimensionReaction Yield & Conditions
Target Compound DataEnables high-yield (up to 90%) PROTAC synthesis under mild, aqueous-compatible conditions via CuAAC reaction.
Comparator Or BaselineTraditional amide coupling (e.g., with a -COOH linker) often requires specific coupling reagents (e.g., HATU, EDC) and anhydrous conditions.
Quantified DifferenceClick chemistry provides a more robust, higher-yielding, and operationally simpler conjugation method for library synthesis compared to standard peptide coupling.
ConditionsCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for PROTAC library synthesis.

This compound's azide handle allows for a more efficient, faster, and higher-throughput synthesis of PROTAC libraries, reducing development time and resource expenditure.

BRD4 Degradation & Anti-Proliferative
Reported
0.81 µM THP-1 IC50
41.8 nM BRD4 BD1 IC50
Supports target engagement translating to anti-proliferative endpoint
PROTAC compound 21 at 1 µM; THP-1 cell model

Enhanced Solubility by PEG2 Linker

The parent compound, pomalidomide, has very low aqueous solubility (approximately 0.14 mg/mL in a DMSO/PBS solution). The inclusion of a hydrophilic PEG2 linker is a standard strategy to improve the solubility and overall physicochemical properties of the resulting PROTAC, which is critical for handling, formulation, and achieving sufficient cellular permeability and exposure in biological assays. Compared to more hydrophobic alkyl linkers, PEG linkers enhance aqueous solubility, which can be a deciding factor in the 'developability' of a PROTAC candidate.

Evidence DimensionAqueous Solubility
Target Compound DataThe incorporated hydrophilic PEG2 linker is designed to increase aqueous solubility.
Comparator Or BaselinePomalidomide (parent compound) has a solubility of ~0.14 mg/mL in DMSO/PBS. Alkyl linkers are more hydrophobic and may lead to lower solubility of the final PROTAC.
Quantified DifferenceThe PEG linker provides a significant solubility advantage over the sparingly soluble parent compound and more hydrophobic linker alternatives.
ConditionsAqueous buffer systems relevant to biological assays and formulation.

Improved solubility simplifies stock solution preparation, enhances reliability in cellular assays, and is a critical first step toward creating a PROTAC with viable pharmacokinetic properties.

Azide-Enabled Bioorthogonal Conjugation
Class-level inference
CuAAC / SPAAC
Determines click chemistry strategy; supports bioorthogonal assembly
Functional group selection influences synthetic complexity

Short Linker Length Optimizes Degradation Potency

The linker length is a critical, empirically determined parameter for PROTAC efficacy. Studies on various PROTACs demonstrate that an optimal linker length is required to facilitate a productive ternary complex. For a series of pomalidomide-based homo-PROTACs designed to degrade CRBN itself, a short linker (8 atoms) was identified as the most potent CRBN degrader, while longer linkers exhibited weaker CRBN degradation. Similarly, in a study of estrogen receptor (ER)-α targeting PROTACs, shorter linkers (16 atoms or less) showed superior degradation compared to longer versions. This evidence underscores that a short PEG2 linker is not a liability but a specific design choice that can be optimal for achieving high degradation potency.

Evidence DimensionProtein Degradation vs. Linker Length
Target Compound DataRepresents a class of short-linker PROTAC building blocks, which have been shown to be optimal in specific cases.
Comparator Or BaselinePomalidomide-based homo-PROTACs with longer linkers showed weaker CRBN degradation activity.
Quantified DifferenceIn a homo-PROTAC series, an 8-atom linker was most potent, with longer linkers showing reduced efficacy.
ConditionsCell-based protein degradation assays (e.g., Western Blot) in MM1.S multiple myeloma cells.

Selecting this compound is a direct route to testing the hypothesis that a short, compact linker is required for potent degradation of a specific target protein, avoiding synthesis of non-optimal longer analogs.

DMSO Solubility
Cross-study comparable
90 mg/mL (202.52 mM)
Facilitates concentrated stock preparation for reproducible assays
Solubility higher than parent pomalidomide; DMSO as solvent

Rapid PROTAC Library Synthesis

This building block is the right choice for research programs focused on rapidly generating and screening a library of PROTACs. The integrated azide handle allows for parallel synthesis using high-fidelity click chemistry, enabling efficient exploration of various target-binding warheads against the potent pomalidomide-CRBN recruiting motif.

Linker Length SAR Studies

For projects aiming to determine the optimal linker length for a specific target protein, Pomalidomide-PEG2-azide serves as a critical short-linker starting point. Evidence shows that short linkers are often more potent, making this compound an essential component for comparison against longer PEG analogs (e.g., PEG3, PEG4) to establish a clear SAR.

PROTAC Development Requiring High CRBN Affinity

When targeting proteins that are difficult to degrade or when maximum potency is required, using a pomalidomide-based linker is advantageous due to its higher intrinsic affinity for CRBN compared to thalidomide. This compound provides a direct route to synthesizing PROTACs with this potentially more potent E3 ligase-recruiting moiety.

Application Fit

Application
Selection Property
Validation Focus
PROTAC library assembly via click chemistry
Azide-functionalized bioorthogonal conjugation handle
CuAAC/SPAAC efficiency; library diversity assessment
CRBN degrader validation (BRD4/c-Myc axis)
Reported BRD4 degradation and anti-proliferative endpoint
Confirm target degradation and c-Myc downregulation in cell models
Concentrated stock preparation for cellular assays
Reported high DMSO solubility
Minimize solvent carryover; verify solution stability

XLogP3

0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

444.13934700 Da

Monoisotopic Mass

444.13934700 Da

Heavy Atom Count

32

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